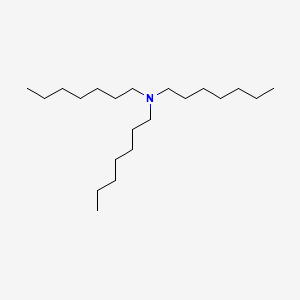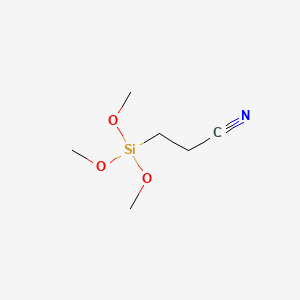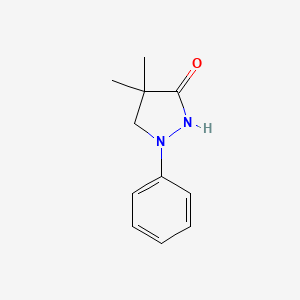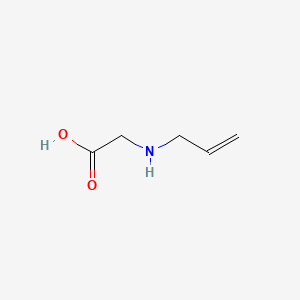
2,3-Dihydroxypropyl octacosanoate
Vue d'ensemble
Description
2,3-Dihydroxypropyl octacosanoate, also known as DHPO, is a fatty acid ester derived from octacosanol and 2,3-dihydroxypropionic acid. It has a molecular formula of C31H62O4 .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxypropyl octacosanoate consists of 31 carbon atoms, 62 hydrogen atoms, and 4 oxygen atoms . Unfortunately, the specific structural details are not provided in the available resources.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,3-Dihydroxypropyl octacosanoate. It was found in the n-hexane extract from the dried stem bark of Cassia grandis along with other compounds .Applications De Recherche Scientifique
Medicinal Plant Extracts
2,3-Dihydroxypropyl octacosanoate: has been identified in the n-hexane extract from the dried stem bark of Cassia grandis . This plant is known for its medicinal properties, particularly in treating skin disorders, back pain, and aches. The compound’s presence in such extracts suggests its potential role in the therapeutic efficacy of these plant-based remedies.
Bioactive Compound Isolation
The compound is also involved in the study of bioactive compounds from medicinal plants. Its isolation and structural elucidation are crucial steps in understanding the chemical basis of the plant’s medicinal properties and could lead to the development of new pharmaceuticals .
Organic Synthesis
In organic chemistry, 2,3-Dihydroxypropyl octacosanoate can be used as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile reagent in synthetic pathways .
Surface Active Agents
As a fatty acid derivative, this compound may exhibit surface-active properties. It could potentially be used in the formulation of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid .
Cosmetic Industry
Given its fatty acid nature, 2,3-Dihydroxypropyl octacosanoate could be utilized in the cosmetic industry as an emollient or moisturizing agent. Its long carbon chain might impart desirable properties to skincare products, such as improved skin feel and hydration .
Food Industry
Fatty acid derivatives like 2,3-Dihydroxypropyl octacosanoate are often used as food additives for their emulsifying properties. They can help to stabilize food products by keeping oil and water phases mixed, thus extending shelf life and improving texture .
Lubricants and Greases
The compound’s structure suggests that it could serve as a base for lubricants and greases. Its long hydrocarbon chain could provide the necessary viscosity and stability required for industrial applications .
Research on Environmental Exposure Biomarkers
Although not a direct application of 2,3-Dihydroxypropyl octacosanoate , research has been conducted to measure levels of related compounds in human urine as potential biomarkers for environmental exposure to certain chemicals . This indicates the broader relevance of such compounds in public health studies.
Propriétés
IUPAC Name |
2,3-dihydroxypropyl octacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMPZRKQANYIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312238 | |
| Record name | 2,3-dihydroxypropyl octacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl octacosanoate | |
CAS RN |
71035-02-4 | |
| Record name | NSC251697 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydroxypropyl octacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)



![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)








